molecular formula C19H21ClN2O B5679655 2-(4-chlorophenyl)-N-(4-piperidin-1-ylphenyl)acetamide

2-(4-chlorophenyl)-N-(4-piperidin-1-ylphenyl)acetamide

Cat. No.: B5679655
M. Wt: 328.8 g/mol
InChI Key: NMYUVRVWGALFTQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(4-piperidin-1-ylphenyl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a piperidinyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(4-piperidin-1-ylphenyl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with piperidine to form 4-chlorophenylpiperidin-4-ol.

    Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(4-piperidin-1-ylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-(4-piperidin-1-ylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in research to understand its effects on cellular processes and receptor interactions.

    Industry: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-piperidin-1-ylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(4-morpholin-1-ylphenyl)acetamide: Similar structure with a morpholine ring instead of a piperidine ring.

    2-(4-chlorophenyl)-N-(4-pyrrolidin-1-ylphenyl)acetamide: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

2-(4-chlorophenyl)-N-(4-piperidin-1-ylphenyl)acetamide is unique due to the presence of the piperidine ring, which can influence its pharmacological properties and interactions with biological targets

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(4-piperidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c20-16-6-4-15(5-7-16)14-19(23)21-17-8-10-18(11-9-17)22-12-2-1-3-13-22/h4-11H,1-3,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYUVRVWGALFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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